molecular formula C11H12O3 B13138459 2-(2-Acetyl-4-methylphenyl)acetic acid

2-(2-Acetyl-4-methylphenyl)acetic acid

Cat. No.: B13138459
M. Wt: 192.21 g/mol
InChI Key: RSJOZYWKHZRYHZ-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-methylphenyl)acetic acid is an organic compound with a molecular formula of C11H12O3 It is a derivative of acetic acid and contains an acetyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Acetyl-4-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, which can alter their activity and function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acetylphenyl)acetic acid
  • 2-(4-Methylphenyl)acetic acid
  • 2-(2-Methylphenyl)acetic acid

Uniqueness

2-(2-Acetyl-4-methylphenyl)acetic acid is unique due to the presence of both an acetyl group and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2-acetyl-4-methylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7-3-4-9(6-11(13)14)10(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

RSJOZYWKHZRYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)C(=O)C

Origin of Product

United States

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